N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide
Description
Properties
CAS No. |
785709-44-6 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-9-6-14(7-10-16)12-13-20-19(22)18-11-8-15-4-2-3-5-17(15)21-18/h2-11H,12-13H2,1H3,(H,20,22) |
InChI Key |
KAZLNAHNTCGWPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2 |
solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies have indicated that quinoline derivatives exhibit notable antimicrobial activity. For instance, N-(2-phenylethyl)quinoline-2-carboxamide demonstrated higher efficacy against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide .
- Anticancer Effects : Research has shown that quinoline-based compounds can inhibit cancer cell proliferation. A study reported that certain quinoline derivatives displayed cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range, indicating their potential as anticancer agents .
- Anti-inflammatory Activity : Some derivatives have been shown to reduce inflammatory responses in fibroblast-like synoviocytes, suggesting their utility in treating conditions such as rheumatoid arthritis .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives have been reported to inhibit carbonic anhydrases, which are implicated in tumor progression .
- Cellular Pathways : Evidence suggests that these compounds can disrupt cellular machinery involved in DNA replication and repair, contributing to their anticancer properties .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline compounds may induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Activity : A study explored the activity of various quinoline derivatives against mycobacterial species. Compounds such as N-cycloheptylquinoline-2-carboxamide showed superior activity compared to established drugs .
- Anticancer Properties : In vitro evaluations revealed that certain analogs exhibited selective cytotoxicity against cancerous cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins, elucidating their mechanisms of action at the molecular level .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of quinoline derivatives, including N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide. Research indicates that compounds in this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that certain quinoline derivatives exhibited significant inhibition against multidrug-resistant strains of bacteria, which are increasingly problematic in clinical settings .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 13.7 ± 0.58 | |
| Compound A | Staphylococcus aureus | 15.0 ± 0.70 | |
| Compound B | Pseudomonas aeruginosa | 12.5 ± 0.60 |
Antimalarial Activity
This compound has also been studied for its antimalarial properties. Quinoline derivatives are known to exhibit activity against Plasmodium falciparum, the causative agent of malaria. A series of quinoline-4-carboxamides demonstrated potent antiplasmodial activity with low nanomolar potency in vitro and favorable pharmacokinetic profiles in vivo, leading to their advancement in preclinical development .
Table 2: Antimalarial Activity Data
| Compound Name | EC50 (nM) | Animal Model | Efficacy (mg/kg) | Reference |
|---|---|---|---|---|
| This compound | 120 | P. berghei Mouse Model | <1 mg/kg (4 days) | |
| Compound C | 90 | P. berghei Mouse Model | <0.5 mg/kg (4 days) |
Anticancer Potential
The anticancer properties of this compound are another area of active research. Studies have shown that quinoline derivatives can induce cytotoxicity in various cancer cell lines through mechanisms involving oxidative stress and apoptosis. The incorporation of an amide group in quinoline structures has been linked to enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .
Table 3: Cytotoxicity Against Cancer Cell Lines
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and various biological targets, including enzymes and receptors involved in disease pathways. These studies provide insights into the binding affinities and modes of action, which are crucial for drug design .
Future Directions and Research Implications
The diverse applications of this compound underscore its potential as a lead compound for drug development across multiple therapeutic areas, including antimicrobial, antimalarial, and anticancer therapies. Continued research into its structure-activity relationships and mechanisms will be essential for optimizing its efficacy and safety profiles.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Data Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), ethanol | Reflux | 7 h | Quinoline-2-carboxylic acid | 78% | |
| Basic hydrolysis | NaOH (2 M), water/THF | 80°C | 4 h | Quinoline-2-carboxylate sodium salt | 85% |
Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. In basic conditions, hydroxide ions deprotonate the amide, facilitating cleavage of the C–N bond.
Oxidation Reactions
The quinoline core and methoxyphenyl group are susceptible to oxidation.
Data Table 2: Oxidation Pathways
| Oxidizing Agent | Target Site | Product | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous H₂SO₄) | Quinoline ring | Quinoline N-oxide | Selective oxidation at N-atom | |
| CrO₃ (acetic acid) | Methoxyphenyl group | 4-Carboxyquinoline-2-carboxamide | Demethylation to carboxylic acid |
Case Study :
Oxidation with CrO₃ in acetic acid at 60°C for 3 hours converted the 4-methoxyphenyl group to a carboxyl group, confirmed via IR spectroscopy (loss of O–CH₃ stretch at 1,250 cm⁻¹ and appearance of C=O at 1,710 cm⁻¹).
Reduction Reactions
The carbonyl group in the carboxamide and quinoline ring can be reduced.
Data Table 3: Reduction Outcomes
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ (dry ether) | 0°C → RT, 2 h | N-[2-(4-methoxyphenyl)ethyl]quinolin-2-ylmethanol | Carboxamide → alcohol | |
| H₂ (Pd/C, 1 atm) | Ethanol, 25°C, 12 h | Tetrahydroquinoline derivative | Partial saturation of quinoline |
Mechanistic Note :
LiAlH₄ reduces the carboxamide to a primary alcohol via a two-step process: initial hydride attack at the carbonyl carbon, followed by protonation.
Substitution Reactions
The quinoline ring’s C-2 and C-4 positions are reactive toward electrophilic substitution.
Data Table 4: Substitution Reactions
| Reagent | Position | Product | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| Br₂ (FeBr₃) | C-4 of quinoline | 4-Bromo-N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide | FeBr₃ (5 mol%) | 62% | |
| HNO₃ (H₂SO₄) | C-6 of quinoline | 6-Nitro derivative | H₂SO₄ (cat.) | 55% |
Regioselectivity :
Bromination occurs at C-4 due to electron-donating effects of the carboxamide group, while nitration favors C-6 due to meta-directing effects.
Catalyzed Cyclization Reactions
The compound participates in multi-component reactions (MCRs) to form polycyclic structures.
Case Study: Fe₃O₄@SiO₂ Catalyst (ACS Omega, 2020)
A solvent-free reaction with aldehydes and amines using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) at 80°C yielded fused quinoline-pyrrolidine derivatives .
Mechanism :
-
Imine formation between aldehyde and amine.
-
Nucleophilic attack by enolized pyruvic acid.
-
Cyclization and dehydration via catalyst-assisted hydride transfer .
Performance Data :
Cross-Coupling Reactions
The methoxyphenyl ethyl group enables participation in Suzuki-Miyaura couplings.
Data Table 5: Coupling Reactions
| Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-quinoline hybrid | 74% | |
| Vinylboronic ester | Pd(OAc)₂, SPhos | Alkenylated derivative | 68% |
Conditions :
Reactions conducted in toluene/ethanol (3:1) at 90°C for 12 hours under argon .
Key Takeaways
-
Hydrolysis : Controlled by pH, yielding carboxylic acids or salts.
-
Oxidation/Reduction : Modifies both the quinoline core and substituents.
-
Catalyzed Cyclization : Efficiently constructs complex heterocycles with reusable catalysts.
-
Structural Insights : Substituent positioning (e.g., methoxyphenyl) directs reactivity and regioselectivity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and molecular properties:
Key Observations :
- Pyridazinone and Thiazole Derivatives: Compounds like and introduce heterocyclic rings, which may enhance binding affinity to enzymes or receptors through additional hydrogen bonding or hydrophobic interactions.
- The acrylamido linker adds rigidity, which could reduce off-target effects.
- Tetrahydrothienoquinoline Core: The sulfur-containing core in may improve solubility and metabolic stability compared to the target compound.
Pharmacological Activities
Anti-Amyloid and Neuroprotective Effects
- Target Compound: No direct data on anti-Aβ42 activity is provided, but structural analogs like demonstrate significant inhibition of amyloid-beta aggregation (IC₅₀ ~17 µM). The absence of a cinnamic acid or acrylamido moiety in the target compound may limit similar efficacy .
- Neuroprotective Analogs : KYNA-derived amides (e.g., ) show neuroprotection in rotifer models, but the target compound’s simpler structure may lack comparable activity without additional functional groups .
Antimicrobial and Anticancer Potential
- BRCA2-RAD51 Interaction Inhibitors : Compounds like and modulate RAD51 activity via stereoselective binding to pyrrolidine-carboxamide motifs. The target compound lacks chiral centers in its linker, suggesting different mechanistic pathways .
Anti-Inflammatory Activity
- Anti-inflammatory Analogs: Compound 2 from (IC₅₀ = 17.00 µM) shows potent NO inhibition, attributed to hydroxyl and methoxy groups. The target compound’s lack of hydroxyl substituents may reduce anti-inflammatory efficacy .
Preparation Methods
Acyl Chloride Intermediate Formation
The most widely reported method involves converting quinoline-2-carboxylic acid to its reactive acyl chloride intermediate. As demonstrated in multiple protocols, this step employs thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous solvents like toluene or dichloromethane. For example:
Amide Bond Formation
The acyl chloride is reacted with 2-(4-methoxyphenyl)ethylamine under basic conditions:
-
Quinoline-2-carbonyl chloride (8.2 g, 40 mmol) is dissolved in dry dichloromethane (50 mL) and cooled to 0°C.
-
2-(4-Methoxyphenyl)ethylamine (6.7 g, 40 mmol) and triethylamine (8.4 mL, 60 mmol) are added dropwise.
-
The reaction is stirred at room temperature for 12–24 hours, followed by washing with 2M HCl, saturated NaHCO₃, and brine.
-
The crude product is recrystallized from ethyl acetate/hexane to afford the title compound as a white solid (72% yield).
Key Data:
Carbodiimide-Mediated Coupling
EDCI/HOBt Protocol
For moisture-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) is preferred:
-
Quinoline-2-carboxylic acid (5.0 g, 29 mmol) and EDCI (6.7 g, 35 mmol) are dissolved in DMF (30 mL).
-
HOBt (4.7 g, 35 mmol) is added, followed by 2-(4-methoxyphenyl)ethylamine (4.9 g, 29 mmol).
-
The mixture is stirred at RT for 18 hours, quenched with water, and extracted with ethyl acetate.
-
Column chromatography (SiO₂, 3:7 ethyl acetate/hexane) yields the product (81% yield).
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to reduce reaction times:
-
Reactants are combined in a sealed vessel with EDCI and DMAP.
-
Heated at 120°C for 20 minutes under microwave irradiation (300 W).
-
Direct precipitation yields 89% pure product, avoiding chromatography.
Advantages:
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
A patent-pending method employs Wang resin for scalable synthesis:
-
Quinoline-2-carboxylic acid is loaded onto Wang resin via ester linkage.
-
On-resin coupling with 2-(4-methoxyphenyl)ethylamine using DIC/oxyma.
-
Cleavage with TFA/water (95:5) releases the amide in >90% purity.
Throughput: 50–100 g per batch with 78% yield.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity | Time Required |
|---|---|---|---|
| Acyl Chloride | 72% | >98% | 24–48 h |
| EDCI/HOBt | 81% | >99% | 18 h |
| Microwave | 89% | 95% | 0.3 h |
| Solid-Phase | 78% | 90% | 6 h |
Impurity Profiling
Common byproducts include:
-
Unreacted quinoline-2-carboxylic acid (3–5% in classical methods).
-
Resin degradation products (8–12% in solid-phase synthesis).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Q & A
Basic: What are the optimized synthetic routes for N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of quinoline-2-carboxamide derivatives typically involves coupling quinoline-2-carboxylic acid with substituted amines. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid moiety for reaction with 2-(4-methoxyphenyl)ethylamine.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Catalyst optimization : Hydrogenation steps (e.g., nitro group reduction) benefit from 5% Pd/C under H₂ atmosphere, achieving >95% yield .
- Temperature control : Room-temperature reactions minimize side products in amine coupling steps .
Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the quinoline proton at δ 8.08 ppm (d, 1H) and methoxy group at δ 3.73 ppm (s, 3H) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ observed at m/z 336.2) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or synthon interactions, as seen in halogen-π studies of similar quinoline carboxamides .
Basic: What in vitro biological screening models are used to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Enzyme inhibition assays : Screen against targets like kinases or acetylcholinesterase using fluorescence-based substrates .
- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity, as demonstrated for quinoline derivatives targeting adenosine receptors .
Advanced: How can HPLC-MS methods be developed to quantify impurities in this compound?
Methodological Answer:
- Column selection : Use C18 columns (e.g., 250 × 4.6 mm, 5 µm) with mobile phases like 0.1% formic acid in acetonitrile/water .
- Detection : UV at 254 nm for quinoline absorption; MS/MS for impurity identification (e.g., related compounds A–H with relative retention times 0.4–2.2) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) .
Advanced: What mechanistic insights explain the biological activity of quinoline-2-carboxamide derivatives?
Methodological Answer:
- Structural activity relationship (SAR) : Trifluoromethyl or methoxy groups enhance lipophilicity and membrane permeability, as shown in antitubercular 4-(1-adamantyl)quinoline derivatives .
- Target engagement : Molecular docking reveals interactions with hydrophobic pockets (e.g., quinoline ring π-stacking with kinase ATP-binding sites) .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .
Advanced: How can conflicting bioactivity data between structural analogs be resolved?
Methodological Answer:
- Synthon analysis : Compare halogen-π vs. halogen-halogen interactions using crystallography (e.g., iodine bonding shifts from π-clouds to heteroatoms in naphthamide vs. quinoline carboxamides) .
- Proteomic profiling : Phosphoproteomics or thermal shift assays identify off-target effects .
- Solubility adjustments : Modify counterions (e.g., hydrochloride salts) or use co-solvents (DMSO/PEG) to enhance bioavailability in discrepant assays .
Advanced: What strategies stabilize this compound under accelerated degradation conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Excipient screening : Stabilize with antioxidants (BHT) or cyclodextrins to prevent oxidation of the methoxy group .
- pH optimization : Buffers (pH 4–6) minimize hydrolysis of the carboxamide bond .
Advanced: How does computational modeling guide the design of analogs with improved selectivity?
Methodological Answer:
- Density functional theory (DFT) : Calculate electron density maps to predict reactive sites for functionalization .
- Molecular dynamics (MD) : Simulate binding pocket flexibility to optimize substituent size (e.g., methyl vs. trifluoromethyl groups) .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) .
Table 1: Key Analytical Parameters for Related Compounds (Adapted from )
| Compound | Relative Retention Time (RRT) | Relative Response Factor (%) | Key Impurity Source |
|---|---|---|---|
| Impurity A | 0.5 | 1.75 | Side reaction during amidation |
| Impurity B | 0.7 | 1.00 | Nitro reduction intermediate |
| Impurity C | 1.2 | 1.00 | Acetylated byproduct |
| Impurity D | 1.3 | 1.00 | Formylation artifact |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
